ethyl 4-hydroxy-8-(propan-2-yl)quinoline-3-carboxylate
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 4-hydroxy-8-(propan-2-yl)quinoline-3-carboxylate typically involves the cyclocondensation of 4-hydroxy-2(1H)-quinolinones with appropriate ester derivatives. One common method includes the reaction of 4-hydroxy-2(1H)-quinolinones with ethyl-2,3-dihydro-3-oxobenzo-furan-2-carboxylate under specific conditions to yield the desired quinoline derivative .
Industrial Production Methods
Industrial production methods for this compound often involve optimizing the reaction conditions to achieve high yields and purity. This may include the use of catalysts, controlled temperatures, and solvent systems to facilitate the reaction and subsequent purification processes .
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-hydroxy-8-(propan-2-yl)quinoline-3-carboxylate undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce specific functional groups, altering the compound’s properties.
Substitution: This reaction can replace one functional group with another, potentially enhancing the compound’s activity.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing functional groups, while substitution reactions may introduce new substituents at specific positions on the quinoline ring .
Scientific Research Applications
Ethyl 4-hydroxy-8-(propan-2-yl)quinoline-3-carboxylate has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate for various diseases due to its unique chemical structure and biological activity.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of ethyl 4-hydroxy-8-(propan-2-yl)quinoline-3-carboxylate involves its interaction with specific molecular targets and pathways. This compound may inhibit or activate certain enzymes, receptors, or other proteins, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Ethyl 4-hydroxy-8-(propan-2-yl)quinoline-3-carboxylate can be compared with other quinoline derivatives, such as:
4-hydroxy-2-quinolones: Known for their pharmaceutical and biological activities.
Indole derivatives: Another class of heterocyclic compounds with diverse biological activities.
Pyrazoloquinolines: Compounds with similar structural features and potential pharmacological applications .
The uniqueness of this compound lies in its specific substitution pattern and the resulting biological activities, which may differ from those of other similar compounds .
Properties
CAS No. |
63136-15-2 |
---|---|
Molecular Formula |
C15H17NO3 |
Molecular Weight |
259.3 |
Purity |
95 |
Origin of Product |
United States |
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